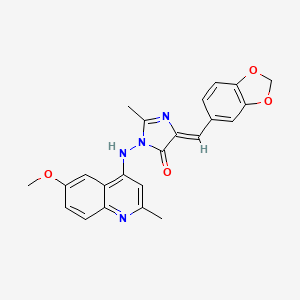
4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-(((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-(((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a complex organic compound that features multiple functional groups, including an imidazole ring, a benzodioxole moiety, and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the introduction of the benzodioxole group, and the attachment of the quinoline derivative. Typical synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving precursors such as glyoxal, ammonia, and aldehydes.
Introduction of the Benzodioxole Group: This step may involve the use of reagents like catechol and formaldehyde under acidic conditions.
Attachment of the Quinoline Derivative: This can be done through nucleophilic substitution reactions using quinoline derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the imidazole ring or the quinoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzodioxole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with enzymes or receptors, given the presence of multiple functional groups that can engage in hydrogen bonding or hydrophobic interactions.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The presence of the quinoline moiety suggests potential activity against DNA or RNA, while the imidazole ring could interact with metal ions or enzyme active sites.
Comparación Con Compuestos Similares
Similar Compounds
4H-Imidazol-4-one Derivatives: Compounds with similar imidazole structures.
Benzodioxole Derivatives: Molecules containing the benzodioxole moiety.
Quinoline Derivatives: Compounds with quinoline structures.
Uniqueness
The uniqueness of this compound lies in the combination of these three distinct moieties, which may confer unique biological activities or chemical reactivity compared to other compounds with only one or two of these groups.
Propiedades
Número CAS |
85986-84-1 |
|---|---|
Fórmula molecular |
C23H20N4O4 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one |
InChI |
InChI=1S/C23H20N4O4/c1-13-8-19(17-11-16(29-3)5-6-18(17)24-13)26-27-14(2)25-20(23(27)28)9-15-4-7-21-22(10-15)31-12-30-21/h4-11H,12H2,1-3H3,(H,24,26)/b20-9- |
Clave InChI |
HAXHMTMBSXFPML-UKWGHVSLSA-N |
SMILES isomérico |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)C |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC5=C(C=C4)OCO5)C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



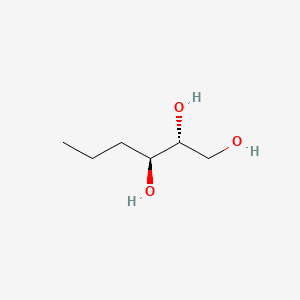
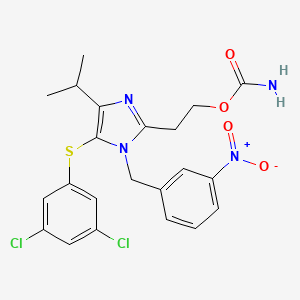
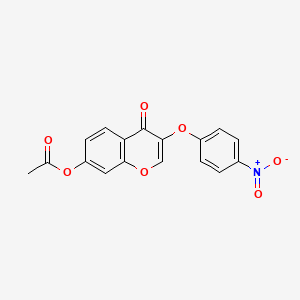

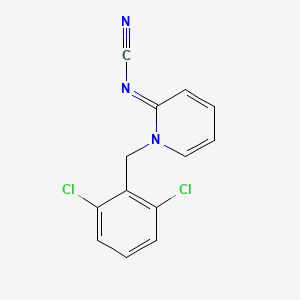
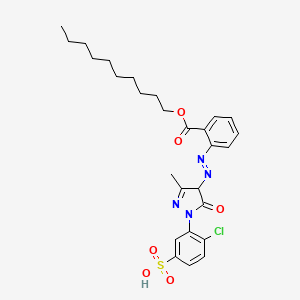
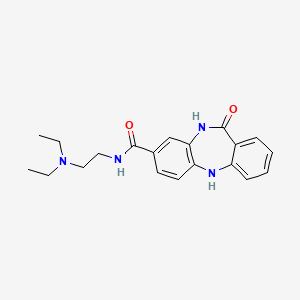

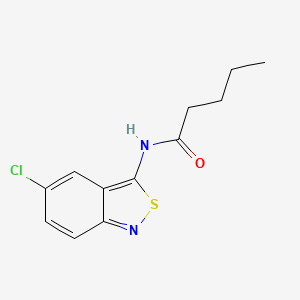



![(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12714446.png)
